Shift from N-Dealkylation to N-Oxygenation
N-tert-Butylbenzamidine demonstrates a fundamentally different in vitro metabolic pathway compared to N-alkylbenzamidines with alpha-hydrogens. In incubations with non-induced rabbit liver microsomes, N-tert-butylbenzamidine (1a) is N-oxygenated to its corresponding amidoxime (2a) in the presence of NADPH [1]. This pathway is in contrast to the expected N-dealkylation for N-alkyl groups possessing alpha-hydrogens, a pathway that is sterically blocked by the tert-butyl group [1].
| Evidence Dimension | In vitro metabolic pathway |
|---|---|
| Target Compound Data | N-oxygenation to amidoxime |
| Comparator Or Baseline | N-Alkylbenzamidines with alpha-hydrogens (e.g., N-ethylbenzamidine) |
| Quantified Difference | Qualitative pathway shift (from N-dealkylation to N-oxygenation) |
| Conditions | Aerobic incubation with non-induced microsomal fractions of rabbit liver homogenates and NADPH |
Why This Matters
This metabolic divergence is critical for researchers using the compound as a tool to study cytochrome P450 mechanisms, as it provides a clean, singular metabolic outcome, reducing complexity and enabling clearer mechanistic interpretation.
- [1] Clement, B.; Immel, M. Untersuchungen zur in vitro N-Oxygenierung N-tert.alkylsubstituierter Benzamidine. Archiv der Pharmazie 1987, 320 (7), 660-664. DOI: 10.1002/ardp.19873200717. View Source
